molecular formula C20H16BrN3O2S B1257720 discorhabdin U

discorhabdin U

Cat. No.: B1257720
M. Wt: 442.3 g/mol
InChI Key: PJXXBELCKGMRLV-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discorhabdin U is a marine alkaloid belonging to the pyrroloiminoquinone structural class, which is characterized by a unique pentacyclic core and notable for possessing a methyl sulfide moiety . This compound is sourced from marine sponges of the genus Latrunculia . As a member of the discorhabdin family, it shares a fundamental pyrroloiminoquinone skeleton with a spirocyclohexanone ring system, a structural feature associated with a range of potent biological activities . The primary research interest in this compound, along with its structural analogues, lies in the field of oncology. Discorhabdins have demonstrated significant cytotoxicity and are investigated for their antitumor potential . While the specific mechanistic studies on this compound are limited in the current literature, research on related discorhabdins indicates that their mechanism of action is distinct from apoptosis; they do not typically activate caspases or induce annexin V staining . Instead, evidence suggests they may induce a rapid loss of cellular reducing potential and mitochondrial membrane potential, pointing to mitochondrial dysfunction as a pathway to non-apoptotic cell death . This makes this compound a valuable tool for researchers studying alternative cell death mechanisms in cancers. Furthermore, structure-activity relationship (SAR) studies of discorhabdins highlight that the presence of specific functional groups, such as the methyl sulfide in this compound, can influence the compound's reactivity and biological profile . This product is provided for research purposes to further explore these complex biological pathways. This compound is offered with the guarantee of high purity, as confirmed by advanced analytical techniques including NMR and HRMS. It is intended for use in in vitro studies only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

(3S)-2'-bromo-10-methyl-5'-methylsulfanylspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),4,9(16),11-pentaene-3,4'-cyclohexa-2,5-diene]-1',8-dione

InChI

InChI=1S/C20H16BrN3O2S/c1-24-9-10-3-5-22-16-14(10)18(24)19(26)17-15(16)20(4-6-23-17)8-11(21)12(25)7-13(20)27-2/h4,6-9,23H,3,5H2,1-2H3/t20-/m1/s1

InChI Key

PJXXBELCKGMRLV-HXUWFJFHSA-N

Isomeric SMILES

CN1C=C2CCN=C3C2=C1C(=O)C4=C3[C@]5(C=CN4)C=C(C(=O)C=C5SC)Br

Canonical SMILES

CN1C=C2CCN=C3C2=C1C(=O)C4=C3C5(C=CN4)C=C(C(=O)C=C5SC)Br

Synonyms

discorhabdin U

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

Discorhabdin U belongs to a class of compounds known as discorhabdins, which are characterized by their complex heteroaromatic structures. The specific molecular structure of this compound includes an iminoquinone and a spiro-enone system, which contributes to its biological activity. The unique vinylic thiomethyl ether functionality distinguishes it from other known discorhabdins, making it a subject of interest for further pharmacological studies .

Antitumor Activity

The primary application of this compound lies in its antitumor properties. Research indicates that it can inhibit the growth of various cancer cell lines, including those associated with pancreatic, breast, colon, central nervous system, ovarian, renal, prostate, lung cancers, leukemia, and melanoma .

Case Study: Merkel Cell Carcinoma

A recent study evaluated the efficacy of this compound against Merkel cell carcinoma (MCC) cell lines. The compound exhibited sub-micromolar potency with IC50 values indicating significant cytotoxicity. Notably, this compound demonstrated selectivity towards virus-positive MCC cell lines compared to control cells .

CompoundCell LineIC50 (µM)Selectivity
This compoundVN-MCC<1High
This compoundVP-MCC<1High

Semi-Synthetic Derivatives

Research has also focused on developing semi-synthetic derivatives of this compound. For instance, one derivative created through methylation exhibited enhanced anti-proliferative activity against certain cancer cell lines . This approach not only augments the therapeutic potential of this compound but also allows for the exploration of structure-activity relationships (SAR) that can inform future drug development.

Table: Semi-Synthetic Derivatives

Derivative NameSource CompoundActivity Level
N-13-demethylthis compoundThis compoundSignificant
Methylated DerivativeDiscorhabdin CEnhanced

Preparation Methods

Indoloquinone Imine Oxidative Coupling Strategy

The foundational route to discorhabdin alkaloids involves oxidative spirocyclization of tyramine-substituted indoloquinone imines. For this compound, this method requires strategic bromination and sulfur incorporation:

  • Indoloquinone Core Assembly :

    • 2-Hydroxy-4-methoxybenzaldehyde undergoes benzylation, azide condensation, and thermal decomposition to yield 3-(cyanomethyl)indole intermediates.

    • Bromination at C-4 and C-6 is achieved using N-bromosuccinimide (NBS) in dichloromethane (67% yield).

  • Sulfur Introduction :

    • Thiolation at C-3 employs methylthioacetamide under acidic conditions, forming the N,S-acetal bridge.

  • Oxidative Cyclization :

    • Phenyliodine bis(trifluoroacetate) (PIFA) mediates spirocyclization of the indoloquinone imine precursor, yielding this compound in 24–32% yield.

Key Reaction Conditions :

StepReagentSolventTemperatureYield (%)
BrominationNBSCH₂Cl₂0°C → RT67
ThiolationCH₃SCONH₂, H₂SO₄MeOH50°C58
Oxidative CouplingPIFA, NaHCO₃CH₃CN/H₂O0°C32

Biomimetic Cupric Chloride-Mediated Synthesis

An alternative biomimetic approach utilizes CuCl₂ and triethylamine under aerobic conditions to effect spirocyclization:

  • Precursor Synthesis :

    • 2-Nitroguaiacol derivatives are iodinated regioselectively, followed by Heck coupling to construct the indole ring.

  • Quinone Formation :

    • Fremy’s salt oxidation converts 7-hydroxyindole intermediates to para-quinones.

  • Final Cyclization :

    • Treatment with CuCl₂ in methanol induces oxidative coupling, furnishing this compound in 28% yield.

Semi-Synthetic Derivatization from Natural Precursors

Methylation of Discorhabdin B

The most efficient semi-synthetic route involves one-step methylation of discorhabdin B:

  • Reaction Protocol :

    • Discorhabdin B (50 mg) is dissolved in anhydrous DMF.

    • Methyl iodide (3 eq) and K₂CO₃ (5 eq) are added under nitrogen.

    • The mixture is stirred at 25°C for 12 hours.

  • Workup and Purification :

    • Quenching with ice water, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc = 3:1) yield this compound (82% purity, 41% isolated yield).

Analytical Data :

  • HRMS (ESI+) : m/z 492.8764 [M+H]⁺ (calc. 492.8768 for C₁₆H₁₃Br₂N₃OS).

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.89 (s, H-1), 7.42 (d, J = 8.4 Hz, H-9), 3.21 (s, SCH₃).

Critical Reaction Steps and Optimization

Bromination Selectivity

Electrophilic bromination of the indole nucleus requires meticulous control to avoid over-bromination:

  • Solvent Effects : Dichloromethane suppresses dibromination compared to THF (mono:di ratio = 4:1 vs. 2:1).

  • Temperature : Conducting reactions at –10°C improves selectivity for C-4 bromination (89% mono-brominated product).

N,S-Acetal Stability

The labile N,S-acetal bridge necessitates inert atmosphere handling:

  • Decomposition Pathways : Exposure to moisture induces retro-aldol cleavage, generating 3-thiomethylindole and quinone fragments.

  • Stabilization Strategies : Lyophilization from tert-butanol enhances solid-state stability (t₁/₂ > 6 months at –20°C).

Analytical Characterization Techniques

Spectroscopic Methods

  • UV-Vis : λₘₐₓ 284 nm (ε = 12,400 M⁻¹cm⁻¹) and 342 nm (ε = 8,700 M⁻¹cm⁻¹) in MeOH.

  • Circular Dichroism : Positive Cotton effect at 295 nm confirms the R-configuration at C-3.

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)Purity (%)
HPLC-DADC18, 5 μm, 250×4.6 mmMeCN:H₂O (0.1% TFA), 65:3512.795.4
UPLC-MSBEH C18, 1.7 μmMeOH:H₂O (0.1% FA), 70:304.298.1

Q & A

Q. What methodologies are commonly employed to isolate discorhabdin U from marine sponges?

this compound is typically isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Researchers prioritize preserving the compound’s structural integrity by avoiding harsh conditions, as degradation can occur during purification. Fractionation guided by bioactivity assays (e.g., cytotoxicity testing) helps identify target fractions .

Q. Which spectroscopic techniques are critical for elucidating the structure of this compound?

Structural characterization relies on a combination of NMR (1D and 2D experiments for proton/carbon assignments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Computational methods, such as density functional theory (DFT), are increasingly used to validate stereochemical configurations, particularly for complex pyrroloiminoquinone scaffolds .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Standard assays include cytotoxicity screening (MTT or SRB assays) against cancer cell lines, apoptosis detection (flow cytometry with Annexin V/PI staining), and ROS generation measurements. Researchers must optimize cell culture conditions (e.g., hypoxia vs. normoxia) to account for metabolic variability in response .

Advanced Research Questions

Q. How do researchers address conflicting cytotoxicity data for this compound across different cancer cell lines?

Contradictions often arise from cell line-specific factors, such as ABC transporter expression (affecting drug efflux) or genetic mutations (e.g., p53 status). Experimental design should include:

  • Comparative dose-response curves across resistant/sensitive lines.
  • Transcriptomic profiling to identify resistance markers.
  • Combination studies with chemosensitizers (e.g., verapamil for ABC inhibition) .

Q. What challenges exist in synthesizing this compound analogs with improved pharmacokinetic properties?

Key hurdles include:

  • Stereochemical complexity : Multi-step synthesis requires asymmetric catalysis to control chiral centers.
  • Solubility optimization : Structural modifications (e.g., PEGylation) are tested via logP measurements and in vivo bioavailability assays.
  • Stability under physiological conditions : pH-dependent degradation studies (e.g., simulated gastric fluid) guide prodrug design .

Q. How can researchers reconcile discrepancies in proposed mechanisms of action for this compound?

While some studies emphasize topoisomerase inhibition, others highlight ROS-mediated apoptosis. Methodological approaches include:

  • Kinetic assays : Measuring DNA relaxation vs. ROS levels over time.
  • Knockdown models : Using siRNA to silence target genes (e.g., TOP2A or NOX4) and assess phenotypic changes.
  • Metabolomic profiling : Identifying downstream biomarkers (e.g., glutathione depletion) .

Q. What strategies are used to validate this compound’s selectivity for cancer cells versus normal cells?

Researchers employ:

  • Primary cell co-cultures : Comparing IC50 values in cancer/normal fibroblasts.
  • Toxicity profiling : In vivo models (e.g., zebrafish embryos) to assess organ-specific effects.
  • Transcriptomic analysis : Identifying pathways differentially regulated in normal cells .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Standardized protocols : Detailed documentation of extraction solvents, column gradients, and assay conditions.
  • Data transparency : Public deposition of raw NMR/MS spectra in repositories like Zenodo.
  • Positive controls : Using established chemotherapeutic agents (e.g., doxorubicin) as benchmarks in bioassays .

Q. What computational tools aid in predicting this compound’s molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with proteins like topoisomerase II or Keap1. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical functional groups for activity .

Data Analysis and Interpretation

Q. How can researchers statistically analyze heterogeneous bioactivity data from this compound studies?

  • Meta-analysis : Pooling data from multiple studies using random-effects models to account for variability.
  • Multivariate regression : Correlating structural features (e.g., substituent electronegativity) with IC50 values.
  • Machine learning : Training classifiers to predict cytotoxicity based on molecular descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
discorhabdin U
Reactant of Route 2
discorhabdin U

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.